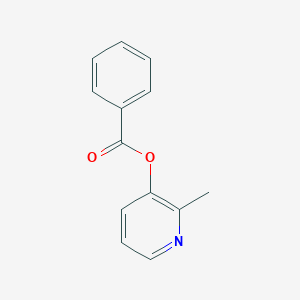

Picolyl benzoate

説明

Picolyl benzoate is an ester derivative of benzoic acid, characterized by a picolyl group (2-pyridylmethyl) attached to the benzoate moiety. Its structure combines the aromaticity of the benzene ring with the electron-rich pyridine system, conferring unique physicochemical properties. The compound is synthesized via esterification of benzoic acid with picolyl alcohol or through nucleophilic substitution reactions involving benzoyl chloride and picolyl derivatives.

Picolyl benzoate is primarily utilized in pharmaceutical research as a precursor or structural motif in enzyme inhibitors, particularly in studies targeting nicotinamide phosphoribosyltransferase (NAMPT) and other metalloenzymes . Its pyridine moiety enhances binding affinity to metal ions or hydrophobic enzyme pockets, making it valuable in drug design.

特性

分子式 |

C13H11NO2 |

|---|---|

分子量 |

213.23 g/mol |

IUPAC名 |

(2-methylpyridin-3-yl) benzoate |

InChI |

InChI=1S/C13H11NO2/c1-10-12(8-5-9-14-10)16-13(15)11-6-3-2-4-7-11/h2-9H,1H3 |

InChIキー |

WTMFQLSZUUVISX-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C=CC=N1)OC(=O)C2=CC=CC=C2 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: Picolyl benzoate can be synthesized through the esterification reaction between picolyl alcohol and benzoic acid. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of picolyl benzoate may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced catalysts and solvents can further enhance the efficiency of the process. The product is then purified through distillation or recrystallization to obtain a high-purity compound.

化学反応の分析

Hydrolysis Reactions

Picolyl benzoate undergoes hydrolysis under acidic or basic conditions to regenerate benzoic acid and picolyl alcohol.

2.1 Acid-Catalyzed Hydrolysis

The mechanism involves:

-

Protonation of the carbonyl oxygen to activate the ester.

-

Nucleophilic attack by water, forming a tetrahedral intermediate.

-

Proton transfer to destabilize the intermediate.

2.2 Base-Promoted Hydrolysis

Hydroxide acts as a nucleophile:

-

Direct attack on the carbonyl carbon.

-

Formation of a tetrahedral intermediate.

| Condition | Mechanism Key Steps | Products |

|---|---|---|

| Acidic | Protonation, water attack | Benzoic acid, picolyl alcohol |

| Basic | Hydroxide nucleophilic attack | Benzoic acid, picolyl alkoxide |

Catalytic and Functional Group Chemistry

The picolyl moiety introduces a copper-chelating group, enhancing catalytic efficiency in copper-mediated reactions . While picolyl benzoate itself is not explicitly studied, its derivatives could influence:

-

Click Chemistry : Accelerated cycloadditions via copper complexation.

-

Substitution Reactions : Potential for nucleophilic aromatic substitution if activated substituents are present.

Structural and Spectroscopic Analysis

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₃H₁₁O₂ (benzoate) + C₅H₄N (picolyl) |

| Solubility | Organic solvents (e.g., DMSO, DMF) |

| Stability | Light-sensitive (if used in photoremovable systems) |

Key Research Findings

-

Intermediate Lifetimes : Photoenols in benzoate photolysis exhibit lifetimes of 1–100 ms (E-*photoenol) to 0.5–10 μs (Z-*photoenol) .

-

Byproducts : Irradiation generates indanone derivatives and 2-(methoxymethyl)acetophenone .

-

Kinetic Studies : Laser flash photolysis reveals transient species with λ-max ≈ 340–390 nm .

科学的研究の応用

Picolyl benzoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

Industry: It is used in the production of polymers, resins, and other materials with specific properties.

作用機序

The mechanism of action of picolyl benzoate involves its interaction with various molecular targets. In biochemical assays, it can act as a substrate for enzymes, undergoing specific transformations that can be monitored to study enzyme activity. The ester group in picolyl benzoate can be hydrolyzed by esterases, releasing picolyl alcohol and benzoic acid, which can then participate in further biochemical pathways.

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues: Pyridyl vs. Picolyl Head-Groups

Picolyl benzoate is often compared to pyridyl benzoate derivatives , which feature a direct pyridine ring substitution instead of the picolyl group. Studies on NAMPT inhibitors reveal critical differences in activity and binding efficiency:

Key findings:

- Linker Length : A 6-carbon linker optimizes activity across both pyridyl and picolyl series, suggesting flexibility and spatial alignment are critical for target engagement.

- Head-Group Impact : Picolyl derivatives exhibit comparable or superior potency to pyridyl analogues, likely due to enhanced steric interactions or improved solubility from the methyl-pyridine group .

Alkyl Benzoate Esters

Compared to simpler alkyl benzoates (e.g., methyl, ethyl, butyl), picolyl benzoate differs significantly in applications and toxicity :

*Data gaps highlight the need for further characterization of picolyl benzoate’s physical properties.

- Functional Differences : While alkyl benzoates are used in cosmetics and food, picolyl benzoate’s aromatic complexity restricts it to specialized roles, such as drug synthesis .

Other Benzoate Derivatives

- 2-Aminobenzamides: Unlike picolyl benzoate’s ester linkage, 2-aminobenzamides contain an amide group, enabling hydrogen bonding in glycosylation studies or histone deacetylase (HDAC) inhibition . This contrast underscores how functional group variation dictates biological targeting.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing picolyl benzoate derivatives with high purity?

- Methodological Guidance : Use multi-step organic synthesis protocols with real-time monitoring (e.g., TLC, HPLC) to ensure reaction completion. Characterize intermediates and final products via H/C NMR, FT-IR, and mass spectrometry. Reference established frameworks like PICOT to define variables (e.g., solvent systems as "Intervention," yield as "Outcome") .

- Key Considerations : Optimize reaction conditions (temperature, catalyst loading) using factorial design experiments to isolate confounding variables .

Q. How can researchers validate the structural identity of novel picolyl benzoate analogs?

- Methodological Guidance : Combine spectroscopic data (NMR, IR) with X-ray crystallography for unambiguous confirmation. Cross-validate results against computational models (DFT calculations) . For reproducibility, document all procedures in line with Beilstein Journal of Organic Chemistry guidelines (e.g., detailed supplementary materials for crystal data) .

Advanced Research Questions

Q. How should conflicting data on the stability of picolyl benzoate under varying pH conditions be resolved?

- Methodological Guidance : Apply FINER criteria to design a systematic study:

- Feasible : Use accelerated stability testing (ICH Q1A guidelines).

- Novel : Compare degradation pathways via LC-MS/MS and kinetic modeling.

- Ethical : Adhere to safety protocols for handling reactive intermediates .

- Data Contradiction Analysis : Perform meta-analysis of existing literature to identify methodological inconsistencies (e.g., buffer systems, temperature control) .

Q. What strategies mitigate batch-to-batch variability in picolyl benzoate synthesis for pharmacological studies?

- Methodological Guidance : Implement PICOT -aligned quality-by-design (QbD) approaches:

- Population : Raw material sources.

- Intervention : Process parameters (e.g., stirring rate, purification methods).

- Outcome : Purity (>98% by HPLC).

- Time : Shelf-life stability .

Q. How can computational models predict the bioactivity of picolyl benzoate derivatives against untested targets?

- Methodological Guidance : Combine molecular docking (AutoDock Vina) with MD simulations to assess binding affinities. Validate predictions via in vitro assays (e.g., enzyme inhibition). Use PEO framework to structure the study:

- Population : Enzyme targets (e.g., kinases).

- Exposure : Binding free energy calculations.

- Outcome : IC values .

Methodological Frameworks Referenced

- PICOT : For defining variables in comparative studies .

- FINER : To ensure ethical and feasible research design .

- PEO : For exposure-outcome relationships in predictive modeling .

Data Presentation Standards

- Report synthetic yields, spectral data, and statistical analyses in tables aligned with Beilstein Journal requirements (e.g., ≤5 compounds in main text) .

- For conflicting results, use forest plots or heatmaps to visualize variability across studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。